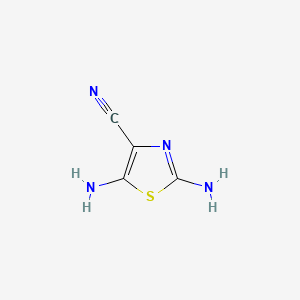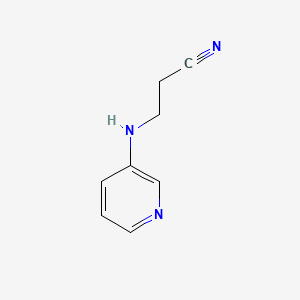
H-Asp-Asp-Asp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“H-Asp-Asp-Asp-OH” is an oligopeptide with the molecular formula C12H17N3O10 . It is also known by other names such as Asp-Asp-Asp and L-alpha-aspartyl-L-alpha-aspartyl-L-aspartic acid .
Synthesis Analysis
The synthesis of “H-Asp-Asp-Asp-OH” involves methodologies for the Fmoc synthesis, purification, and mass spectral analysis . Critical steps in the synthesis include double acylation steps for each residue, alternating HBTU and HATU as the acylating agents, and synthesis on a chlorotrityl resin .
Molecular Structure Analysis
The molecular weight of “H-Asp-Asp-Asp-OH” is 363.28 g/mol . The IUPAC name is (2S)-2-[[ (2S)-2-[[ (2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid . The InChI and SMILES strings provide a detailed view of the molecule’s structure .
Physical And Chemical Properties Analysis
“H-Asp-Asp-Asp-OH” has a molecular weight of 363.28 g/mol and a computed XLogP3-AA of -6.1 . It has 7 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 363.09139375 g/mol .
科学的研究の応用
Uremic Toxins and Lymphocyte Transformation : H-Asp(Gly)-OH, a dipeptide similar to H-Asp-Asp-Asp-OH, has been found to inhibit PHA-induced lymphocyte transformation, which is significant in understanding uremic toxins (Abiko et al., 1978).
Kinetic Studies in Biochromium Sources : Bis-aspartatochromium(III), related to the Asp structure, was studied for its kinetics in dechelation, revealing insights into synthetic biochromium sources and their reactivity (Kita et al., 2014).
Synthesis of DNA-Nucleopeptide : The synthesis of H-Asp-Ser[pAAGTAAGCC]-Glu-OH, a naturally occurring DNA-nucleopeptide, was achieved using a solid-phase approach. This research contributes to the understanding of nucleopeptides in genetic material (Dreef‐Tromp et al., 1992).
Hybrid Inhibitor for Aluminum-air Batteries : Calcium oxide and L-aspartic acid were studied as a hybrid inhibitor, demonstrating strong inhibitory effects on self-corrosion in alkaline aluminum air batteries. This research has implications for improving the efficiency and safety of these batteries (Kang et al., 2019).
Carboxylic Acid Groups in Enzymatic Reactions : The correlation between hydrogen-bond structures and C=O stretching frequencies of carboxylic acids was studied, providing insights into the role of Asp and Glu side chains in enzymes and their reaction mechanisms (Takei et al., 2008).
Synthesis for Peptide Synthesis : β-1 and β-2-Adamantylaspartates, similar to H-Asp-Asp-Asp-OH, were synthesized for potential application in solid-phase peptide synthesis, highlighting their role in suppressing aspartimide formation (Okada et al., 1987).
作用機序
Target of Action
H-Asp-Asp-Asp-OH, also known as a dipeptide of aspartic acid, is primarily used in biochemical research . Its primary targets are proteins that undergo post-translational modifications, specifically phosphorylation . Phosphorylation is a critical mechanism in the regulation of cellular biochemical pathways .
Mode of Action
The compound interacts with its targets by serving as a substrate in peptide synthesis . It can be further modified into the target peptide, playing a crucial role in protein structure, function, and interaction studies .
Biochemical Pathways
H-Asp-Asp-Asp-OH is involved in the regulation of enzymes and metabolic pathways such as signal transduction, gene transcription and regulation, cellular differentiation, and proliferation . These processes are controlled by the side chain phosphorylation and dephosphorylation of specific amino acids within a protein sequence .
Pharmacokinetics
Its solubility in water and acidic solutions suggests that it may have good bioavailability
Result of Action
The primary result of H-Asp-Asp-Asp-OH’s action is the modification of proteins, particularly through phosphorylation . This can significantly impact the function of the proteins, leading to changes in various cellular processes .
Action Environment
H-Asp-Asp-Asp-OH is stable under normal temperatures but may decompose under high temperature, acidic, or alkaline conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental factors. It should be stored under appropriate conditions to maintain its stability .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSHHQXIWLGVDD-ZLUOBGJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

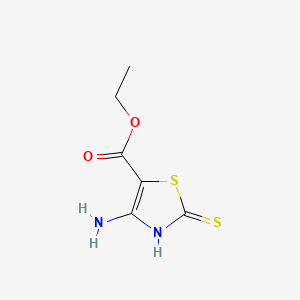

![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)
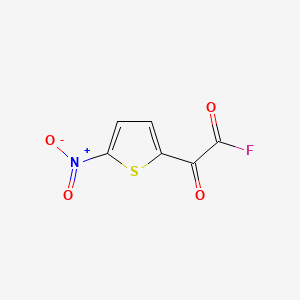
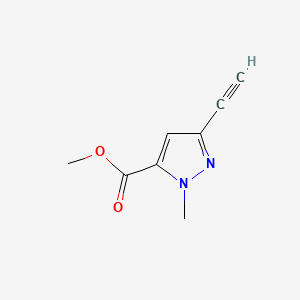
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)
![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)
![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)
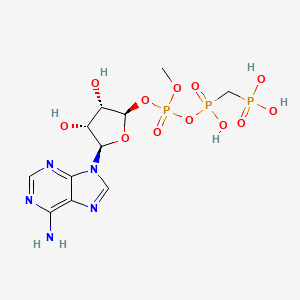
![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)
